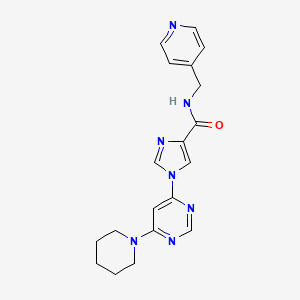

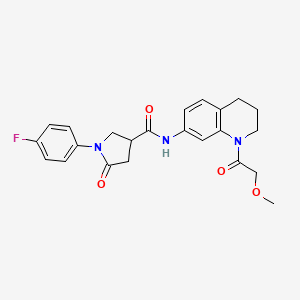

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide, commonly referred to as CORM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CORM-3 is a carbon monoxide releasing molecule that has been found to exhibit anti-inflammatory, anti-apoptotic, and cytoprotective effects.

Scientific Research Applications

Inhibition of α-Glucosidase

A study demonstrated that N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide, a compound similar to the one you're interested in, exhibited promising inhibitory potential against α-glucosidase. This indicates its potential application in managing diseases like diabetes, where α-glucosidase plays a crucial role (Iftikhar et al., 2019).

Synthesis of Novel Derivatives

Another study focused on synthesizing novel derivatives of similar compounds, highlighting their potential in developing new chemical entities. These derivatives were characterized through various analytical methods, underscoring the versatility of such compounds in synthetic chemistry (Yu et al., 2014).

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives, which bear structural resemblance, led to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, suggesting their application in oxidative stress-related conditions (Chkirate et al., 2019).

Crystal Structure Analysis

The study of similar compounds' crystal structures offers insights into molecular interactions and arrangement. Such studies are fundamental in the field of crystallography and material science, contributing to the understanding of molecular properties (Boechat et al., 2011).

Discovery of Receptor Antagonists

Research on related chemical structures has led to the discovery of novel CRTh2 receptor antagonists. This type of research is crucial in pharmacology and drug discovery, especially for treating conditions like asthma or allergic inflammation (Pothier et al., 2012).

Corrosion Inhibition

Benzimidazole derivatives, structurally akin to the compound , have shown potential as corrosion inhibitors. This application is significant in industrial chemistry, particularly for protecting metals against corrosion (Rouifi et al., 2020).

Molecular Docking and Drug Design

Studies involving similar compounds have utilized molecular docking techniques to understand binding interactions with biological targets like Cyclooxygenase 1 (COX1). This approach is critical in the rational design of new drugs and understanding molecular interactions (Mary et al., 2020).

Catalysis in Organic Synthesis

Compounds like the one you're interested in have been used as catalysts in organic synthesis, such as in alkene epoxidation. This application is vital in synthetic chemistry, where catalysts play a crucial role in facilitating chemical reactions (Serafimidou et al., 2008).

properties

IUPAC Name |

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3OS/c1-14-3-2-4-15(11-14)12-19(25)22-9-10-26-20-23-13-18(24-20)16-5-7-17(21)8-6-16/h2-8,11,13H,9-10,12H2,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDSUOSBUNQGRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2861441.png)

![N-benzyl-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2861448.png)

![1-((1R,5S)-8-((E)-3-(furan-2-yl)acryloyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2861452.png)

![2,2-Dimethyl-3-[methyl(2-methylpropyl)amino]propan-1-ol](/img/structure/B2861453.png)

![N1-(4-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2861457.png)